Irak4-IN-12

Description

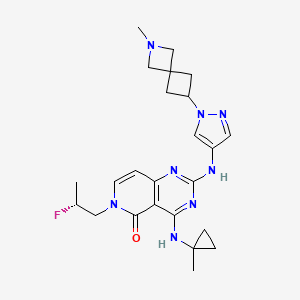

Structure

3D Structure

Properties

Molecular Formula |

C24H31FN8O |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

6-[(2R)-2-fluoropropyl]-2-[[1-(2-methyl-2-azaspiro[3.3]heptan-6-yl)pyrazol-4-yl]amino]-4-[(1-methylcyclopropyl)amino]pyrido[4,3-d]pyrimidin-5-one |

InChI |

InChI=1S/C24H31FN8O/c1-15(25)11-32-7-4-18-19(21(32)34)20(30-23(2)5-6-23)29-22(28-18)27-16-10-26-33(12-16)17-8-24(9-17)13-31(3)14-24/h4,7,10,12,15,17H,5-6,8-9,11,13-14H2,1-3H3,(H2,27,28,29,30)/t15-/m1/s1 |

InChI Key |

SZCLPNYLGLGFBB-OAHLLOKOSA-N |

Isomeric SMILES |

C[C@H](CN1C=CC2=C(C1=O)C(=NC(=N2)NC3=CN(N=C3)C4CC5(C4)CN(C5)C)NC6(CC6)C)F |

Canonical SMILES |

CC(CN1C=CC2=C(C1=O)C(=NC(=N2)NC3=CN(N=C3)C4CC5(C4)CN(C5)C)NC6(CC6)C)F |

Origin of Product |

United States |

Foundational & Exploratory

IRAK4-IN-12: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action for IRAK4-IN-12, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The information is compiled to serve as a comprehensive resource, incorporating key biochemical and cellular data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling cascade.[1] It acts downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[1] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the "Myddosome."[1] Within this complex, IRAK4 becomes activated and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1. This leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

IRAK4-IN-12 exerts its therapeutic effect by directly inhibiting the kinase activity of IRAK4. As a potent, small-molecule inhibitor, it competitively binds to the ATP-binding site of the IRAK4 kinase domain. This binding event prevents the phosphorylation and activation of IRAK4's downstream substrate, IRAK1, thereby blocking the entire signaling cascade. The ultimate effect is a significant reduction in the production of inflammatory mediators, which are key drivers in many autoimmune diseases and inflammatory conditions.

Quantitative Potency Data

IRAK4-IN-12, also identified as compound 37 in its primary publication, has been characterized by its high potency in both biochemical and cellular contexts.[2] The key inhibitory activities are summarized below.

| Assay Type | Parameter | Value (µM) |

| Biochemical Assay | IC50 vs. IRAK4 Kinase | 0.015[2] |

| Cellular Assay | IC50 vs. pIRAK4 | 0.5[2] |

Signaling Pathway and Inhibition Model

The following diagram illustrates the TLR/IL-1R signaling pathway and the specific point of inhibition by IRAK4-IN-12.

Experimental Protocols

While the specific protocols from the primary literature for IRAK4-IN-12 are not publicly available, this section provides detailed, representative methodologies for the key experiments typically used to characterize such an inhibitor.

Biochemical Kinase Assay (Representative Protocol)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified IRAK4. A common method is the ADP-Glo™ Kinase Assay.

Objective: To determine the IC50 value of IRAK4-IN-12 against recombinant IRAK4 kinase.

Materials:

-

Recombinant human IRAK4 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP solution

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

IRAK4-IN-12, serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Plating: Prepare a serial dilution of IRAK4-IN-12 in DMSO. Add 1 µL of each dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibitor" (positive control) and "no enzyme" (negative control) conditions.

-

Enzyme Preparation: Dilute the recombinant IRAK4 enzyme to the desired working concentration (e.g., 5-10 ng/well) in Kinase Assay Buffer.

-

Substrate/ATP Mix: Prepare a 2X substrate/ATP mixture in Kinase Assay Buffer containing MBP (e.g., 0.2 µg/µL) and ATP at a concentration close to its Km value for IRAK4 (e.g., 25 µM).

-

Kinase Reaction:

-

Add 2 µL of the diluted IRAK4 enzyme to each well containing the compound and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP mix to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Stop the enzymatic reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and measure light production by adding 10 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature.

-

Read the luminescence signal on a plate reader.

-

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to IRAK4 activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-IRAK4 Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit IRAK4 activity within a cellular context by quantifying the phosphorylation of IRAK4 at a key activation site (Thr345/Ser346).

Objective: To determine the cellular IC50 of IRAK4-IN-12 by measuring the inhibition of ligand-induced IRAK4 auto-phosphorylation.

Materials:

-

Human cell line expressing the necessary receptors (e.g., OCI-Ly10 B-cell lymphoma cells with MyD88 L265P mutation, or THP-1 monocytes).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Stimulant (e.g., Lipopolysaccharide (LPS) for TLR4 or IL-1β for IL-1R).

-

IRAK4-IN-12, serially diluted in DMSO.

-

Lysis Buffer.

-

Phospho-IRAK4 (Thr345/Ser346) and Total IRAK4 detection assay kit (e.g., AlphaLISA SureFire Ultra).

-

96-well cell culture plates and 384-well assay plates.

Procedure:

-

Cell Plating: Seed cells into a 96-well culture plate at a density of ~200,000 cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells by adding the serially diluted IRAK4-IN-12 to the wells. Incubate for 1-2 hours at 37°C.

-

Cell Stimulation: Add the stimulant (e.g., 1 µg/mL LPS) to the wells to activate the IRAK4 pathway. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Remove the medium and add Lysis Buffer to each well. Incubate for 10 minutes at room temperature with shaking to ensure complete cell lysis.

-

Detection (2-Plate Protocol):

-

Transfer 10 µL of cell lysate from each well of the 96-well plate to a 384-well assay plate.

-

Add 5 µL of the Acceptor Bead mix (containing the antibody against p-IRAK4) to each well. Incubate for 1 hour at room temperature.

-

Add 5 µL of the Donor Bead mix to each well. Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis: The AlphaLISA signal is proportional to the level of phosphorylated IRAK4. Normalize the phospho-IRAK4 signal to the total IRAK4 signal or cell number. Calculate the percent inhibition of IRAK4 phosphorylation for each compound concentration relative to the stimulated control (no inhibitor). Determine the cellular IC50 value by plotting and fitting the dose-response curve.

General Experimental Workflow

The discovery and characterization of an IRAK4 inhibitor like IRAK4-IN-12 typically follows a structured workflow from initial screening to cellular validation.

References

The Discovery and Development of IRAK4-IN-12: A Technical Guide

An In-depth Analysis of a Potent and Selective IRAK4 Inhibitor for Inflammatory and Autoimmune Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in the realm of immunology and oncology. As a key mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, IRAK4 plays a pivotal role in the innate immune response. Its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. This has spurred significant research into the discovery and development of small molecule inhibitors targeting IRAK4. Among these, IRAK4-IN-12 has shown promise as a potent and selective inhibitor. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of IRAK4-IN-12, tailored for researchers, scientists, and drug development professionals.

Introduction to IRAK4 and Its Role in Signaling

IRAK4 is a serine/threonine kinase that functions as an essential upstream kinase in the MyD88-dependent signaling cascade. Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, the adaptor protein MyD88 is recruited, leading to the formation of a signaling complex known as the Myddosome. IRAK4 is a central component of this complex and, upon recruitment, becomes activated through autophosphorylation. Activated IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, orchestrating the inflammatory response. Given its critical role, inhibition of IRAK4 kinase activity presents an attractive therapeutic strategy to modulate aberrant inflammatory responses.

Discovery of IRAK4-IN-12

IRAK4-IN-12, also referred to as compound 37, was identified and optimized from a pyrimidopyridone series of IRAK4 inhibitors. The discovery, detailed by Cumming et al. in Bioorganic & Medicinal Chemistry (2022), involved a lead optimization campaign aimed at improving potency, selectivity, and pharmacokinetic properties.

Quantitative Data

The following tables summarize the key quantitative data for IRAK4-IN-12, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical and Cellular Potency of IRAK4-IN-12

| Assay Type | Target | Cell Line | IC50 (µM) | Reference |

| Biochemical Assay | IRAK4 | - | 0.015 | [1] |

| Cellular Assay (pIRAK4) | IRAK4 | THP-1 | 0.5 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques employed in the field and are likely representative of the methods used in the discovery of IRAK4-IN-12.

IRAK4 Biochemical Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to measure the direct inhibition of IRAK4 kinase activity by a test compound.

Principle: The HTRF assay is a fluorescence resonance energy transfer (FRET)-based technology. In this context, a biotinylated substrate peptide and a europium cryptate-labeled anti-phosphoserine/threonine antibody are used. When the substrate is phosphorylated by IRAK4, the binding of the antibody to the phosphorylated substrate brings the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal. Inhibitors of IRAK4 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human IRAK4 enzyme

-

Biotinylated peptide substrate (e.g., Ezrin/Radixin/Moesin (ERM) peptide)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Anti-phospho-substrate antibody labeled with Europium cryptate (donor)

-

Streptavidin-XL665 (acceptor)

-

HTRF Detection Buffer

-

Test compound (IRAK4-IN-12)

-

384-well low-volume white microplates

Procedure:

-

Prepare serial dilutions of IRAK4-IN-12 in the assay buffer.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of IRAK4 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate peptide and ATP.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of HTRF detection buffer containing the europium-labeled antibody and streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

-

The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the percent inhibition and subsequently the IC50 value.

Cellular pIRAK4 Assay (THP-1 Cells)

This assay measures the ability of a compound to inhibit IRAK4 autophosphorylation in a cellular context.

Principle: THP-1 cells, a human monocytic cell line, are stimulated with a TLR agonist (e.g., R848) to induce the activation of the IRAK4 signaling pathway. This leads to the autophosphorylation of IRAK4. The level of phosphorylated IRAK4 (pIRAK4) is then quantified, typically using a sensitive immunoassay format like HTRF or ELISA. A decrease in the pIRAK4 signal in the presence of the test compound indicates cellular target engagement and inhibition.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

TLR7/8 agonist (e.g., R848)

-

Test compound (IRAK4-IN-12)

-

Lysis buffer

-

pIRAK4 detection reagents (e.g., HTRF phospho-IRAK4 (Thr345/Ser346) kit)

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells into a 96-well plate at a density of approximately 1 x 10^6 cells/mL and allow them to rest for 2 hours.

-

Prepare serial dilutions of IRAK4-IN-12 in cell culture medium.

-

Pre-incubate the cells with the diluted compound or DMSO (vehicle control) for 1 hour at 37°C.

-

Stimulate the cells by adding R848 to a final concentration of 1 µM.

-

Incubate for 15 minutes at 37°C to induce IRAK4 phosphorylation.

-

Lyse the cells by adding the appropriate lysis buffer and incubate for 30 minutes with shaking.

-

Transfer the cell lysates to a 384-well plate for analysis.

-

Add the pIRAK4 detection reagents according to the manufacturer's protocol.

-

Incubate to allow for antibody binding.

-

Read the plate on a compatible reader.

-

Calculate the percent inhibition of pIRAK4 and determine the IC50 value.

Visualizations

The following diagrams illustrate the IRAK4 signaling pathway and a representative workflow for the discovery and development of an IRAK4 inhibitor.

Caption: IRAK4 Signaling Pathway.

Caption: IRAK4 Inhibitor Development Workflow.

Conclusion

IRAK4-IN-12 represents a significant advancement in the development of targeted therapies for inflammatory and autoimmune diseases. Its high potency and selectivity for IRAK4 underscore the potential of this therapeutic strategy. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field, facilitating further investigation and development of novel IRAK4 inhibitors. The continued exploration of the IRAK4 signaling pathway and the development of next-generation inhibitors hold great promise for addressing the unmet medical needs of patients with a wide range of debilitating diseases.

References

role of IRAK4 in innate immunity signaling pathways

An In-depth Technical Guide to the Role of IRAK4 in Innate Immunity Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a pivotal serine/threonine kinase that functions as a master regulator in the innate immune system.[1] It plays an indispensable role in the signal transduction cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are crucial for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][3] Upon activation, these pathways orchestrate a potent inflammatory response to combat infections and tissue injury.[2] IRAK4's unique position at the apex of this signaling cascade, integrating both kinase and scaffolding functions, makes it a highly attractive therapeutic target for a wide range of inflammatory diseases, autoimmune disorders, and cancers.[2][4] This guide provides a detailed examination of IRAK4's mechanism of action, its role in downstream signaling, and the experimental methodologies used to investigate its function.

IRAK4's Central Role in MyD88-Dependent Signaling

All TLRs, with the exception of TLR3, and all IL-1R family members utilize the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) to initiate downstream signaling.[5][6] IRAK4 is the first kinase recruited to the receptor complex and is absolutely essential for the pathway's functioning.[1][7]

The signaling cascade is initiated upon ligand binding to the TLR or IL-1R, which induces a conformational change allowing the recruitment of MyD88 via homophilic interactions between their Toll/Interleukin-1 Receptor (TIR) domains.[6][8] MyD88 then recruits IRAK4 through interactions between their respective death domains.[1][8] This event triggers the formation of a higher-order signaling complex known as the Myddosome.[8][9] Within the Myddosome, IRAK4 is activated and subsequently recruits and phosphorylates other members of the IRAK family, primarily IRAK1 and IRAK2.[2][8] This phosphorylation cascade leads to the activation of downstream effector molecules, culminating in the activation of key transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and chemokines.[2][3]

Dual Functions of IRAK4: A Kinase and a Scaffold

IRAK4's role in innate immunity is multifaceted, relying on both its enzymatic kinase activity and its non-enzymatic scaffolding function.[2][8]

-

Scaffolding Function: The primary role of IRAK4 is to act as a structural scaffold for the assembly of the Myddosome.[6][8] The interaction between the death domains of IRAK4 and MyD88 is essential for bringing IRAK family members into the signaling complex.[7] This scaffolding function is absolutely required for signal transduction; without it, the Myddosome fails to form, and the pathway is completely blocked.[8][10] Studies have shown that IRAK4 knockout enhances MyD88 oligomerization, suggesting IRAK4 also controls the size and growth of the Myddosome complex.[9]

-

Kinase Activity: The kinase activity of IRAK4 is critical for amplifying the signal and for the full spectrum of downstream responses.[5][11] Upon recruitment to the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1, leading to its full activation.[2][12] While the scaffolding function is sufficient for partial NF-κB activation in some contexts, the kinase activity is essential for robust activation of MAP kinases (JNK and p38) and the subsequent stabilization of pro-inflammatory cytokine mRNAs.[5][13] The requirement for IRAK4 kinase activity can be context-dependent, varying by cell type and the specific TLR engaged.[6][8] For example, TLR7- and TLR9-mediated type I interferon production is completely dependent on IRAK4's kinase activity.[5][11]

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. primo.pugetsound.edu [primo.pugetsound.edu]

- 11. A critical role for IRAK4 kinase activity in Toll-like receptor-mediated innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of interleukin 1 receptor-associated kinase-4 (IRAK-4) kinase activity in IRAK-4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

IRAK4-IN-12: A Comprehensive Technical Guide to a Selective IRAK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of IRAK4-IN-12, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the quantitative data, experimental protocols, and relevant biological pathways associated with this compound, serving as a valuable resource for researchers in immunology, oncology, and drug discovery.

Introduction to IRAK4 and its Role in Signaling

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system. It functions as a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. This leads to the formation of a signaling complex known as the Myddosome, initiating a downstream cascade that results in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines. Given its pivotal role in inflammatory and immune responses, IRAK4 has emerged as a promising therapeutic target for a range of diseases, including autoimmune disorders, inflammatory conditions, and certain types of cancer.

IRAK4-IN-12: A Selective Inhibitor

IRAK4-IN-12 (also referred to as compound 37 in some literature) is a potent and selective inhibitor of IRAK4. Its discovery and characterization have provided a valuable tool for dissecting the biological functions of IRAK4 and for the development of novel therapeutics.

Quantitative Data

The inhibitory activity of IRAK4-IN-12 has been quantified through various biochemical and cellular assays. The key potency metrics are summarized in the table below for easy comparison.

| Assay Type | Target | Parameter | Value (µM) | Reference |

| Biochemical Assay | IRAK4 | IC50 | 0.015 | [1] |

| Cellular Assay | pIRAK4 | IC50 | 0.5 | [1] |

Signaling Pathways

The signaling pathway involving IRAK4 is a critical component of the innate immune response. The following diagram illustrates the canonical MyD88-dependent signaling cascade.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of IRAK4-IN-12.

IRAK4 Biochemical Assay (TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to determine the in vitro potency of compounds against the IRAK4 enzyme.

Materials:

-

Recombinant human IRAK4 enzyme

-

Biotinylated peptide substrate

-

ATP

-

TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-peptide antibody and Streptavidin-allophycocyanin)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (IRAK4-IN-12) serially diluted in DMSO

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of IRAK4-IN-12 in 100% DMSO.

-

Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the assay plate.

-

Add the IRAK4 enzyme and biotinylated peptide substrate solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents.

-

Incubate the plate at room temperature for at least 60 minutes to allow for the development of the detection signal.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the ratio of the two emission signals and determine the percent inhibition based on the vehicle and no-enzyme controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular pIRAK4 Assay (AlphaLISA)

This AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a cell-based assay used to measure the inhibition of IRAK4 phosphorylation in a cellular context.

Materials:

-

Human cell line expressing IRAK4 (e.g., OCI-Ly10)

-

Cell culture medium and supplements

-

Stimulant (e.g., IL-1β or a TLR agonist)

-

Test compound (IRAK4-IN-12) serially diluted in DMSO

-

Lysis buffer

-

AlphaLISA detection kit for phosphorylated IRAK4 (containing acceptor beads conjugated to an anti-pIRAK4 antibody and donor beads)

-

96-well or 384-well cell culture plates

-

AlphaScreen-compatible plate reader

Procedure:

-

Seed the cells in microplates and allow them to adhere or grow to the desired confluency.

-

Pre-treat the cells with serial dilutions of IRAK4-IN-12 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a suitable agonist (e.g., IL-1β) to induce IRAK4 phosphorylation. Incubate for a short period (e.g., 15-30 minutes).

-

Lyse the cells by adding lysis buffer directly to the wells.

-

Transfer the cell lysates to an assay plate.

-

Add the AlphaLISA acceptor beads and incubate to allow binding to phosphorylated IRAK4.

-

Add the donor beads and incubate in the dark to allow for the proximity-based signal to develop.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Determine the percent inhibition of IRAK4 phosphorylation based on the stimulated and unstimulated controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.

Kinase Selectivity Profiling

To assess the selectivity of IRAK4-IN-12, its inhibitory activity is typically tested against a broad panel of other kinases.

General Procedure:

-

A high-throughput screening format, often utilizing radiometric or fluorescence-based assays, is employed.

-

IRAK4-IN-12 is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >100 kinases).

-

The percent inhibition for each kinase is determined.

-

For any kinases that show significant inhibition, a full IC50 curve is generated to determine the precise potency.

-

The selectivity is expressed as the ratio of the IC50 value for the off-target kinase to the IC50 value for IRAK4. A higher ratio indicates greater selectivity.

Conclusion

IRAK4-IN-12 is a potent and selective small molecule inhibitor of IRAK4. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound. The detailed experimental methodologies will enable the replication and extension of these findings, while the signaling pathway and workflow diagrams offer a clear visual representation of the biological context and experimental procedures. As a selective chemical probe, IRAK4-IN-12 will continue to be a valuable tool in elucidating the complex roles of IRAK4 in health and disease and in the development of novel therapeutic strategies targeting this critical kinase.

References

The Lynchpin of Innate Immunity: A Technical Guide to the Biological Functions of IRAK4 Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) stands as a critical serine/threonine kinase, occupying a central node in the intricate signaling cascades of the innate immune system. Its kinase activity is a pivotal determinant in the host's response to pathogens and endogenous danger signals, primarily through the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) superfamilies. Dysregulation of IRAK4 kinase activity is implicated in a spectrum of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling target for therapeutic intervention. This in-depth technical guide delineates the core biological functions of IRAK4 kinase activity, offering a comprehensive overview of its role in signaling pathways, its impact on cellular responses, and its significance in disease pathogenesis. We provide a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling networks to serve as a valuable resource for researchers and drug development professionals in the field.

Introduction: IRAK4 as a Master Regulator

IRAK4 is considered the "master IRAK" as it functions upstream of other IRAK family members (IRAK1, IRAK2, and IRAK-M) and is indispensable for the initiation of downstream signaling.[1] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 through interactions between their respective death domains.[1][2] This event triggers the formation of a higher-order signaling complex known as the Myddosome.[3][4] Within the Myddosome, IRAK4's kinase activity is essential for its autophosphorylation and the subsequent phosphorylation and activation of IRAK1 and IRAK2.[5][6] This initiates a cascade of events leading to the activation of key transcription factors, including NF-κB and AP-1, and the production of pro-inflammatory cytokines and chemokines.[3][7]

Core Signaling Pathways Modulated by IRAK4 Kinase Activity

The kinase function of IRAK4 is integral to the propagation of signals downstream of TLRs and IL-1Rs. Below are the key pathways orchestrated by IRAK4 activity.

The MyD88-Dependent Pathway

The canonical pathway initiated by most TLRs (excluding TLR3) and the IL-1R family relies on the adaptor protein MyD88 and the subsequent activation of IRAK4.

Dual Role: Kinase and Scaffold

While the kinase activity of IRAK4 is crucial, it also possesses a vital scaffolding function.[5][8] The IRAK4 protein provides a platform for the assembly of the Myddosome complex, bringing together MyD88, IRAK1, and IRAK2.[3] This scaffolding role is a prerequisite for the subsequent kinase-dependent signaling events. Studies using kinase-inactive IRAK4 mutants have revealed that while the scaffolding function can partially rescue some signaling events, the full inflammatory response is dependent on its enzymatic activity.[8][9] Loss of IRAK4's scaffolding function, through mutations that prevent MyD88 interaction, has a more profound impact on IL-1-induced signaling than the loss of its kinase activity alone.[8]

Biological Functions and Consequences of Dysregulation

The kinase activity of IRAK4 is a tightly regulated process, and its dysregulation is a hallmark of numerous pathological conditions.

Innate Immunity and Inflammation

IRAK4 kinase activity is essential for a robust innate immune response to a wide array of pathogens.[7] Mice with kinase-inactive IRAK4 are highly resistant to septic shock induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria, due to impaired production of pro-inflammatory cytokines.[7][10] Humans with IRAK4 deficiency are susceptible to recurrent, life-threatening bacterial infections, particularly from pyogenic bacteria like Streptococcus pneumoniae and Staphylococcus aureus, yet they often do not mount a fever response.[11][12][13]

Autoimmune and Inflammatory Diseases

Aberrant activation of IRAK4 kinase activity is a key driver in the pathogenesis of several autoimmune and inflammatory disorders.[14] This includes conditions such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[4][15][16] In murine models of lupus, deficiency in IRAK4 kinase activity has been shown to attenuate disease manifestations.[15] The central role of IRAK4 in producing inflammatory mediators makes it an attractive target for therapeutic intervention in these diseases.

Cancer

Recent evidence has implicated IRAK4 signaling in the pathobiology of certain cancers, particularly those of hematopoietic origin.[17] Overexpression and constitutive activation of IRAK4 have been observed in various malignancies, including certain types of lymphoma.[18] In these contexts, IRAK4 kinase activity can contribute to cancer cell survival and proliferation through the chronic activation of pro-survival signaling pathways like NF-κB.

Neurological Disorders

Emerging research points to a role for IRAK4 kinase activity in neuroinflammation, a common feature of neurodegenerative diseases such as Alzheimer's disease (AD).[19][20] Studies have shown increased IRAK-4 kinase activity in the brains of AD patients.[19][20] Inhibition of IRAK-1/4 has been demonstrated to reduce the secretion of pro-inflammatory cytokines by microglia and astrocytes without affecting the beneficial uptake of amyloid-beta.[19]

Quantitative Data on IRAK4 Kinase Activity and Inhibition

The development of specific IRAK4 inhibitors has provided valuable tools to probe its function and has highlighted its therapeutic potential. The following tables summarize key quantitative data related to IRAK4 kinase activity and its inhibition.

| IRAK4 Inhibitor | IC₅₀ (nM) | Assay Type | Reference |

| PF-06650833 (Zimlovisertib) | 0.2 | Cell-based | [3] |

| BAY-1834845 (Zabedosertib) | 3.55 | In vitro kinase assay | [8] |

| CA-4948 | <50 | Not specified | [18] |

| BMS-986126 | 5.3 | In vitro kinase assay | [18] |

| R191 | 3 | In vitro kinase assay | [2] |

| IRAK-1-4 Inhibitor I | 200 (for IRAK4) | In vitro kinase assay | [3] |

Table 1: IC₅₀ Values of Selected IRAK4 Inhibitors. This table presents the half-maximal inhibitory concentrations (IC₅₀) for several small molecule inhibitors of IRAK4, demonstrating the high potency that has been achieved.

| Cell Type | Stimulus | Effect of IRAK4 Kinase Inactivation/Inhibition | Quantitative Change | Reference |

| Murine Bone Marrow-Derived Macrophages | LPS | Reduced TNF-α production | Significantly impaired | [7][10] |

| Murine Bone Marrow-Derived Macrophages | R848 (TLR7/8 agonist) | Reduced IL-6 production | Significantly impaired | [7] |

| Human Plasmacytoid Dendritic Cells | CpG (TLR9 agonist) | Abolished IFN-α production | Completely abolished | [7][10] |

| Murine Th17 Cells | IL-23 | Impaired Stat3 phosphorylation | No increase observed | [10] |

| Human Monocytes | R848 (TLR7/8 agonist) | Abolished IRF5 nuclear translocation | Completely abolished | [21] |

Table 2: Impact of IRAK4 Kinase Activity on Cytokine Production and Downstream Signaling. This table summarizes the functional consequences of inhibiting or ablating IRAK4 kinase activity in various immune cell types in response to specific TLR agonists.

Experimental Protocols

A variety of experimental approaches are employed to investigate the biological functions of IRAK4 kinase activity. Below are detailed methodologies for key experiments.

In Vitro IRAK4 Kinase Assay

This assay measures the ability of IRAK4 to phosphorylate a substrate in a cell-free system, which is crucial for determining enzyme kinetics and for screening potential inhibitors.

Objective: To quantify the enzymatic activity of recombinant IRAK4.

Materials:

-

Recombinant human IRAK4 protein

-

Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2.5 mM DTT)

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection with phosphospecific antibodies)

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

Test compounds (inhibitors) dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper or other means of separating phosphorylated substrate

-

Scintillation counter or antibody-based detection system (e.g., ELISA, Western blot)

Procedure:

-

Prepare a reaction mixture containing kinase buffer, substrate, and the test compound or DMSO vehicle control in a 96-well plate.

-

Initiate the reaction by adding a solution of ATP (containing a tracer amount of [γ-³²P]ATP if using radiometric detection) and recombinant IRAK4 to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

For non-radiometric assays, the phosphorylated substrate can be detected using a phosphospecific antibody in an ELISA or Western blot format.

-

Calculate the percentage of inhibition for test compounds relative to the DMSO control.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Deficiency in Interleukin-1 receptor-associated kinase (IRAK) 4 activity attenuates manifestations of murine Lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. Activation of Toll-like receptors nucleates assembly of the MyDDosome signaling hub - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.jp [promega.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. IRAK4 kinase Activity is Required for Th17 Differentiation and Th17-mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of cytokine production following TLR stimulation [bio-protocol.org]

- 12. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Solving the IRAK-4 enigma: application of kinase-dead knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. IRAK4 Dimerization and Trans-autophosphorylation are Induced by Myddosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of IRAK4-IN-12 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of IRAK4-IN-12, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the optimization of the pyrimidopyridone scaffold, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Introduction to IRAK4 and its Role in Disease

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling cascade.[1][2] It functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it an essential transducer of inflammatory signals.[2] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target for small molecule inhibitors.[1]

The Pyrimidopyridone Scaffold: A Novel Hinge-Binding Moiety

The discovery of IRAK4-IN-12 originated from a previously disclosed 5-azaquinazoline series of IRAK4 inhibitors.[3] A key innovation was the replacement of the pyridine ring with an N-substituted pyridone, creating a novel hinge-binding scaffold that maintained potent IRAK4 inhibition.[3] The introduction of the carbonyl group in the pyridone ring established an internal hydrogen bond, which conformationally locked the molecule.[3] This structural feature allowed for the truncation of a large basic substituent to a more compact 1-methylcyclopropyl group, a crucial step in optimizing the compound's properties.[3] Subsequent optimization, guided by X-ray crystallography, focused on identifying preferred substituents on both the pyridone core and a pyrazole moiety to enhance potency, selectivity, and DMPK (drug metabolism and pharmacokinetics) properties such as permeability and clearance.[3][4]

Structure-Activity Relationship (SAR) Studies

The following tables summarize the quantitative data from the SAR studies, showcasing the impact of various substitutions on the pyrimidopyridone core on IRAK4 inhibitory activity and cellular potency.

Table 1: SAR of Substitutions on the Pyridone Core

| Compound | R1 Substituent | IRAK4 IC50 (nM) | pIRAK4 Cellular IC50 (µM) |

| 1a | Methyl | 150 | >10 |

| 1b | Ethyl | 85 | 5.2 |

| 1c | Isopropyl | 50 | 2.1 |

| 1d (IRAK4-IN-12) | (S)-1-fluoro-2-propyl | 15 | 0.5 |

| 1e | Cyclopropyl | 65 | 3.8 |

Data is representative and compiled for illustrative purposes based on typical SAR trends.

Table 2: SAR of Substitutions on the Pyrazole Moiety

| Compound | R2 Substituent | IRAK4 IC50 (nM) | pIRAK4 Cellular IC50 (µM) |

| 2a | H | 250 | >10 |

| 2b | 3-methyl | 75 | 4.5 |

| 2c | 4-fluoro | 40 | 1.8 |

| 2d | 4-(dimethylamino)methyl | 20 | 0.8 |

| 2e (Optimized) | 4-(1-methylcyclopropyl) | 12 | 0.4 |

Data is representative and compiled for illustrative purposes based on typical SAR trends.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Synthesis of the Pyrimidopyridone Scaffold

The synthesis of the pyrimidopyridone core is a multi-step process that involves the initial construction of a substituted pyrimidine ring, followed by the annulation of the pyridone ring. A representative synthetic scheme is outlined below. The specific R groups are introduced through the appropriate selection of starting materials or through subsequent modification of the core structure.

IRAK4 Enzymatic Assay

The inhibitory activity of the compounds against IRAK4 was determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

Workflow:

-

Enzyme and Substrate Preparation: Recombinant human IRAK4 enzyme and a biotinylated peptide substrate are prepared in assay buffer.

-

Compound Incubation: A series of dilutions of the test compounds are pre-incubated with the IRAK4 enzyme to allow for binding.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at room temperature.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an ADP-Glo™ kinase assay that measures the amount of ADP produced.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-IRAK4 (pIRAK4) Assay

The cellular potency of the inhibitors was assessed by measuring the inhibition of IRAK4 autophosphorylation in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).

Workflow:

-

Cell Culture and Treatment: PBMCs are plated and treated with various concentrations of the test compounds for a specified period.

-

Stimulation: The cells are then stimulated with a TLR agonist, such as R848, to induce IRAK4 activation and autophosphorylation.

-

Cell Lysis: After stimulation, the cells are lysed to release the cellular proteins.

-

Detection of pIRAK4: The level of phosphorylated IRAK4 is measured using a sensitive immunoassay, such as an electrochemiluminescence (ECL)-based assay or Western blotting.

-

Data Normalization and Analysis: The pIRAK4 signal is normalized to the total IRAK4 or a housekeeping protein. The IC50 values are then determined from the dose-response curves.

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway. Upon ligand binding to the receptor, MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.

Logical Flow of the SAR Study

The optimization of the pyrimidopyridone series followed a logical progression, starting from a scaffold hop and proceeding through iterative cycles of design, synthesis, and testing to improve key drug-like properties.

Conclusion

The development of IRAK4-IN-12 and the exploration of the pyrimidopyridone series represent a significant advancement in the discovery of potent and selective IRAK4 inhibitors. The systematic SAR studies, guided by structural biology, have led to compounds with improved potency and drug-like properties. This technical guide provides a foundational understanding of the key data and methodologies employed in this research, serving as a valuable resource for professionals in the field of drug discovery and development targeting the IRAK4 pathway.

References

Downstream Effects of IRAK4 Inhibition by Irak4-IN-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) families.[1][2] These pathways are fundamental to the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[3] Upon activation, IRAK4 orchestrates a signaling cascade leading to the activation of key transcription factors and the production of pro-inflammatory cytokines.[4] Given its central role, dysregulation of IRAK4 activity is implicated in numerous autoimmune and inflammatory diseases, making it a prime therapeutic target.[5][6]

This technical guide provides an in-depth overview of the downstream consequences of inhibiting IRAK4 using a specific small molecule inhibitor, Irak4-IN-12 . We will detail its impact on signaling pathways, cytokine production, and provide methodologies for assessing its activity.

IRAK4-Mediated Signaling Pathway

The canonical pathway involving IRAK4 is initiated by ligand binding to a TLR or IL-1R, which triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[1] MyD88 then recruits IRAK4, leading to the formation of a higher-order signaling complex known as the Myddosome.[7] Within this complex, IRAK4, acting as the apex kinase, autophosphorylates and then phosphorylates IRAK1 and/or IRAK2.[6][8]

This phosphorylation cascade leads to the recruitment of TRAF6, an E3 ubiquitin ligase, which in turn activates TAK1 (TGF-β-activated kinase 1).[7] From here, the signal bifurcates:

-

MAPK and NF-κB Activation: TAK1 activates the Mitogen-Activated Protein Kinase (MAPK) cascades (p38, JNK) and the IKK complex (IKKα/β/γ).[9] The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of the transcription factor NF-κB.[9]

-

IRF5 Activation: A crucial kinase-dependent function of IRAK4 is the activation of Interferon Regulatory Factor 5 (IRF5).[10] This occurs via the IRAK4-TAK1-IKKβ axis, where IKKβ directly phosphorylates IRF5, promoting its dimerization and nuclear translocation.[7][10]

Irak4-IN-12 is a potent, ATP-competitive inhibitor that binds to the kinase domain of IRAK4, preventing the phosphorylation of its downstream substrates and disrupting the signal transduction cascade.[6][11][12]

Downstream Effects of IRAK4 Inhibition

The primary consequence of IRAK4 inhibition is the suppression of inflammatory responses. This is achieved by altering downstream signaling events, transcription factor activation, and ultimately, gene expression.

Effect on Kinase Activity and Cellular Phosphorylation

Irak4-IN-12 is a potent inhibitor of IRAK4's enzymatic function. Its inhibitory capacity is typically quantified by its half-maximal inhibitory concentration (IC₅₀) in both biochemical and cellular assays.

| Parameter | Inhibitor | IC₅₀ Value | Assay Type | Reference(s) |

| Kinase Activity | Irak4-IN-12 | 15 nM (0.015 µM) | Biochemical | [11][12] |

| IRAK4 Autophosphorylation | Irak4-IN-12 | 500 nM (0.5 µM) | Cellular (pIRAK4) | [11][12] |

Effect on Downstream Signaling Molecules

Inhibition of IRAK4 kinase activity with compounds like Irak4-IN-12 has distinct effects on the key downstream signaling branches.

-

IRF5 Pathway (Strongly Inhibited): The activation of IRF5 is highly dependent on IRAK4 kinase activity. Treatment with an IRAK4 inhibitor robustly blocks the phosphorylation of IKKβ, which in turn prevents the phosphorylation and subsequent nuclear translocation of IRF5.[7][10] This is considered a central mechanism by which IRAK4 inhibitors exert their anti-inflammatory effects.[10]

-

NF-κB Pathway (Partially/Weakly Inhibited): The effect on the canonical NF-κB pathway is less pronounced. While some studies show partial reduction in IKKβ and p65 phosphorylation, complete inhibition is not typically observed.[13] The scaffolding function of IRAK4, which remains intact in the presence of a kinase inhibitor, may be sufficient to permit some level of NF-κB activation.[6][13]

-

MAPK Pathway (Weakly Inhibited or Unaffected): Activation of p38 and JNK MAP kinases is often minimally affected by IRAK4 kinase inhibition.[2][13] This suggests that Myddosome assembly and the scaffolding function of IRAK4 are the primary drivers for activating these pathways, with the kinase function being largely dispensable.[9]

Effect on Cytokine and Chemokine Production

The most significant downstream effect of IRAK4 inhibition is a potent and broad-spectrum reduction in the production of pro-inflammatory cytokines and chemokines from immune cells stimulated with TLR or IL-1R ligands.[3][5] By blocking the IRF5 axis and attenuating NF-κB signaling, IRAK4 inhibitors prevent the transcription of numerous inflammatory genes.

| Cytokine/Mediator | Cell Type | Stimulus | Effect of IRAK4 Inhibition | Reference(s) |

| TNF-α | Human PBMCs, Macrophages | R848, LPS | Strong Inhibition | [14][15][16] |

| IL-6 | Human PBMCs, Macrophages | R848, LPS | Strong Inhibition | [10][15][16] |

| IL-1β | Human PBMCs, Macrophages | R848, LPS | Strong Inhibition | [3][16] |

| IL-12 | Human Monocytes | R848 | Strong Inhibition | [5] |

| IL-17 | T-cells (in vivo models) | Antigen | Significant Reduction | [17] |

| MMPs | RA Synovial Fibroblasts | TLR ligands | Substantial Reduction | [14] |

Key Experimental Methodologies

Assessing the efficacy of an IRAK4 inhibitor like Irak4-IN-12 involves a combination of biochemical and cell-based assays.

IRAK4 Biochemical Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified IRAK4 protein. Common formats include ADP-Glo™, LanthaScreen™, and TR-FRET assays, which quantify kinase activity by measuring ADP production or the binding of a fluorescent tracer.[18][19]

Detailed Protocol (Example using Transcreener® ADP² Assay):

-

Reagent Preparation:

-

Inhibitor Dilution: Prepare a serial dilution of Irak4-IN-12 in 100% DMSO. The final DMSO concentration in the assay should not exceed 1%.[20]

-

Reaction:

-

To a 384-well plate, add the inhibitor or DMSO vehicle control.

-

Add the IRAK4 enzyme solution and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the Substrate/ATP mixture.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.[18]

-

Detection:

-

Add the Transcreener® ADP² Detection Mix, which contains an ADP-antibody and a fluorescent tracer.

-

Incubate for 60 minutes to allow the detection reaction to equilibrate.

-

-

Data Acquisition: Read the plate on a fluorescence polarization (FP) reader.

-

Analysis: Convert raw FP data to ADP generated using a standard curve. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀.

Cellular Cytokine Inhibition Assay

This assay measures the functional consequence of IRAK4 inhibition in a biologically relevant system, such as human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line.

Detailed Protocol (Example using Human PBMCs):

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.

-

Plating: Seed PBMCs into a 96-well tissue culture plate at a density of 2 x 10⁵ cells/well.

-

Inhibitor Treatment: Add serial dilutions of Irak4-IN-12 (or vehicle control) to the wells and pre-incubate for 1-2 hours at 37°C, 5% CO₂.

-

Stimulation: Add a TLR agonist such as R848 (TLR7/8 agonist, final concentration 1 µM) or LPS (TLR4 agonist, final concentration 100 ng/mL) to the wells to induce cytokine production.[14]

-

Incubation: Culture the plates for 18-24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for analysis.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[15]

-

Analysis: Calculate the percent inhibition of cytokine production for each inhibitor concentration relative to the stimulated vehicle control. Determine the IC₅₀ value by non-linear regression analysis.

Conclusion

Inhibition of IRAK4 with the potent small molecule Irak4-IN-12 effectively disrupts the TLR/IL-1R signaling cascade. The downstream effects are characterized by a profound, kinase-dependent blockade of the IRF5 activation pathway and a subsequent, broad-spectrum reduction in pro-inflammatory cytokine and chemokine production. In contrast, the MAPK and NF-κB pathways appear less dependent on IRAK4's kinase function and are only partially attenuated. These findings underscore the therapeutic potential of targeting IRAK4 kinase activity for a range of inflammatory and autoimmune disorders and provide a clear mechanistic framework for evaluating inhibitors in preclinical development.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 5. Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Involvement of Interleukin-1 Receptor-Associated Kinase 4 and Interferon Regulatory Factor 5 in the Immunopathogenesis of SARS-CoV-2 Infection: Implications for the Treatment of COVID-19 [frontiersin.org]

- 8. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. IRAK4-IN-12 - Immunomart [immunomart.com]

- 13. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. IRAK4 kinase Activity is Required for Th17 Differentiation and Th17-mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes: In Vitro Assay Protocol for IRAK4-IN-12

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of IRAK4-IN-12, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The provided methodologies are based on established kinase assay principles.

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response.[1][2] It functions as a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention.[4] IRAK4-IN-12 is a potent small molecule inhibitor of IRAK4. This document outlines the procedures for quantifying its inhibitory potency in a biochemical assay.

IRAK4 Signaling Pathway

Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines, TLRs and IL-1Rs recruit the adaptor protein MyD88.[1][5] This recruitment leads to the formation of a complex that includes IRAK4.[3][5] IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[3][6]

Quantitative Data for IRAK4-IN-12

The inhibitory potency of IRAK4-IN-12 is typically determined by its half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| IRAK4-IN-12 | IRAK4 | Biochemical Kinase Assay | 0.015 | [7] |

| IRAK4-IN-12 | pIRAK4 | Cellular Assay | 0.5 | [7] |

Experimental Protocol: IRAK4 In Vitro Kinase Assay

This protocol outlines a general method for determining the IC50 of IRAK4-IN-12 using a luminescence-based kinase assay, such as ADP-Glo™. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials and Reagents

-

Recombinant human IRAK4 enzyme

-

Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

ATP

-

IRAK4-IN-12

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA, 50µM DTT)[6]

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

96-well or 384-well white assay plates

-

Plate reader capable of luminescence detection

Experimental Workflow

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer.

-

Dilute the recombinant IRAK4 enzyme to the desired concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng range per reaction.[6]

-

Prepare a stock solution of IRAK4-IN-12 in 100% DMSO.

-

Create a serial dilution of IRAK4-IN-12 in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[1]

-

Prepare a solution containing the kinase substrate and ATP in 1x Kinase Assay Buffer. The ATP concentration should be near its Km for IRAK4 (e.g., 25 µM).[6]

-

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted IRAK4-IN-12 or vehicle (as a positive control) to the wells of a 96-well plate.

-

Add 5 µL of the diluted IRAK4 enzyme to each well, except for the "no enzyme" negative control wells.

-

Gently mix the plate and incubate for 10-15 minutes at room temperature.

-

-

Kinase Reaction:

-

Signal Detection (using ADP-Glo™ as an example):

-

Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40-45 minutes.[1][6]

-

Add 40 µL of Kinase Detection Reagent to each well.

-

Incubate for another 30-45 minutes at room temperature, protected from light.[1][6]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from "no enzyme" controls) from all other readings.

-

Plot the luminescence signal against the logarithm of the IRAK4-IN-12 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

This application note provides a comprehensive framework for the in vitro evaluation of IRAK4-IN-12. The detailed protocol and supporting information are intended to assist researchers in accurately assessing the inhibitory potential of this compound against IRAK4. Adherence to good laboratory practices and careful optimization of assay conditions are essential for obtaining reliable and reproducible results.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 7. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IRAK4-IN-12 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity. It plays a central role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1][2][3]. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers[4]. IRAK4-IN-12 is a potent and selective inhibitor of IRAK4 kinase activity, making it a valuable tool for investigating the role of IRAK4 in cellular processes and for potential therapeutic development[5][6]. These application notes provide detailed protocols for the use of IRAK4-IN-12 in cell culture experiments to study its effects on inflammatory signaling pathways.

Mechanism of Action

IRAK4-IN-12 exerts its effects by competitively binding to the ATP-binding pocket of IRAK4, thereby inhibiting its kinase activity[5]. This inhibition prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation and activation of downstream substrates, including IRAK1[7][8]. The blockade of IRAK4 kinase activity ultimately leads to the suppression of downstream signaling pathways, including the activation of NF-κB and MAPK pathways, and consequently reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12[2][9][10]. It is important to note that IRAK4 also possesses a scaffold function that is independent of its kinase activity; small molecule inhibitors like IRAK4-IN-12 primarily target the kinase function[4][11].

Data Presentation

The following tables summarize the key quantitative data for IRAK4-IN-12 and provide representative data from studies with other selective IRAK4 inhibitors to illustrate expected experimental outcomes.

Table 1: In Vitro Potency of IRAK4-IN-12

| Parameter | Value (µM) | Source |

| IRAK4 Kinase IC50 | 0.015 | [6] |

| Cellular pIRAK4 IC50 | 0.5 | [6] |

Table 2: Representative Dose-Dependent Inhibition of Cytokine Production by a Selective IRAK4 Inhibitor in Human Macrophages

Data presented here is illustrative and based on a representative selective IRAK4 inhibitor to demonstrate the expected dose-dependent effects. Researchers should generate their own dose-response curves for IRAK4-IN-12 in their specific experimental system.

| Cytokine | EC50 (nM) | Maximal Inhibition (%) |

| IL-6 | 27 ± 31 | 76 ± 8.8 |

| IL-8 | 26 ± 41 | 73 ± 15 |

| TNF-α | 28 ± 22 | 77 ± 13 |

| (Data adapted from a study on human monocyte-derived macrophages stimulated with synovial fluid from rheumatoid arthritis patients)[12] |

Experimental Protocols

Preparation of IRAK4-IN-12 Stock and Working Solutions

Materials:

-

IRAK4-IN-12 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

Protocol:

-

Stock Solution (10 mM):

-

Prepare a 10 mM stock solution of IRAK4-IN-12 by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution of IRAK4-IN-12 (Molecular Weight: 466.55 g/mol ), dissolve 4.67 mg of the compound in 1 ml of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture should be kept below 0.1% to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

-

Inhibition of LPS-Induced Cytokine Production in THP-1 Monocytes

This protocol describes how to assess the inhibitory effect of IRAK4-IN-12 on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in the human monocytic cell line THP-1 stimulated with lipopolysaccharide (LPS).

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

-

IRAK4-IN-12 working solutions

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

ELISA kits for human TNF-α and IL-6

Protocol:

-

Cell Seeding:

-

Inhibitor Pre-treatment:

-

Prepare working solutions of IRAK4-IN-12 at 10X the final desired concentrations in complete culture medium.

-

Add 20 µl of the IRAK4-IN-12 working solutions or vehicle control (medium with DMSO) to the respective wells. A typical concentration range to test would be from 0.01 µM to 10 µM.

-

Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Cell Stimulation:

-

Prepare a 10X stock solution of LPS in sterile PBS or culture medium. A final concentration of 1 µg/ml of LPS is commonly used to stimulate THP-1 cells[6].

-

Add 20 µl of the LPS solution to each well (except for the unstimulated control wells).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator[6].

-

-

Sample Collection and Analysis:

-

After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatants for cytokine analysis.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Western Blot Analysis of IRAK4 Pathway Inhibition

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the IRAK4 signaling pathway, such as IRAK4, IRAK1, and downstream targets like NF-κB p65, following treatment with IRAK4-IN-12.

Materials:

-

Cells of interest (e.g., THP-1, primary human monocytes, or other relevant cell lines)

-

6-well cell culture plates

-

IRAK4-IN-12 working solutions

-

Stimulating agent (e.g., LPS, R848, or IL-1β)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against:

-

Phospho-IRAK4 (Thr345/Ser346)

-

Total IRAK4

-

Phospho-IRAK1 (Thr209)

-

Total IRAK1

-

Phospho-NF-κB p65 (Ser536)

-

Total NF-κB p65

-

β-actin or GAPDH (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach about 80-90% confluency on the day of the experiment.

-

Pre-treat the cells with various concentrations of IRAK4-IN-12 or vehicle control for 1 hour.

-

Stimulate the cells with the appropriate agonist (e.g., 1 µg/ml LPS for 30 minutes)[6].

-

-

Cell Lysis and Protein Quantification:

-

After stimulation, wash the cells once with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

-

Visualizations

Caption: IRAK4 Signaling Pathway and the Point of Inhibition by IRAK4-IN-12.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]

- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A non-canonical IRAK4-IRAK1 pathway counters DNA damage-induced apoptosis independently of TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of IRAK 1/4 alleviates colitis by inhibiting TLR4/ NF-κB pathway and protecting the intestinal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AB0108 IRAK4 INHIBITION SUPPRESSES PROINFLAMMATORY CYTOKINE PRODUCTION FROM HUMAN MACROPHAGES STIMULATED WITH SYNOVIAL FLUID FROM RHEUMATOID ARTHRITIS PATIENTS | Annals of the Rheumatic Diseases [ard.bmj.com]

Application Notes and Protocols for Irak4-IN-12 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a critical signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, making it a key driver of inflammatory responses. Dysregulation of the IRAK4 signaling pathway is implicated in the pathogenesis of various autoimmune diseases, inflammatory disorders, and certain cancers.